

# Technical Guide: Structure Elucidation of 4-Methylthiophen-2-amine Hydrochloride

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## Compound of Interest

Compound Name: *4-Methylthiophen-2-amine hydrochloride*  
CAS No.: *930299-88-0*  
Cat. No.: *B1439982*

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## Executive Summary & Compound Profile

Target Analyte: **4-Methylthiophen-2-amine hydrochloride** Molecular Formula:

Exact Mass (Free Base): 113.030 Exact Mass (Salt): 149.006 (monohydrochloride)

The Core Challenge: The primary difficulty in elucidating this structure is not identifying the functional groups, but rigorously distinguishing the regioisomers. The methyl group could theoretically occupy position 3, 4, or 5 on the thiophene ring. Furthermore, 2-aminothiophenes are notoriously unstable as free bases (prone to oxidative dimerization); therefore, all characterization must be performed on the stable hydrochloride salt, necessitating specific solvent choices (DMSO-

) to visualize exchangeable protons.

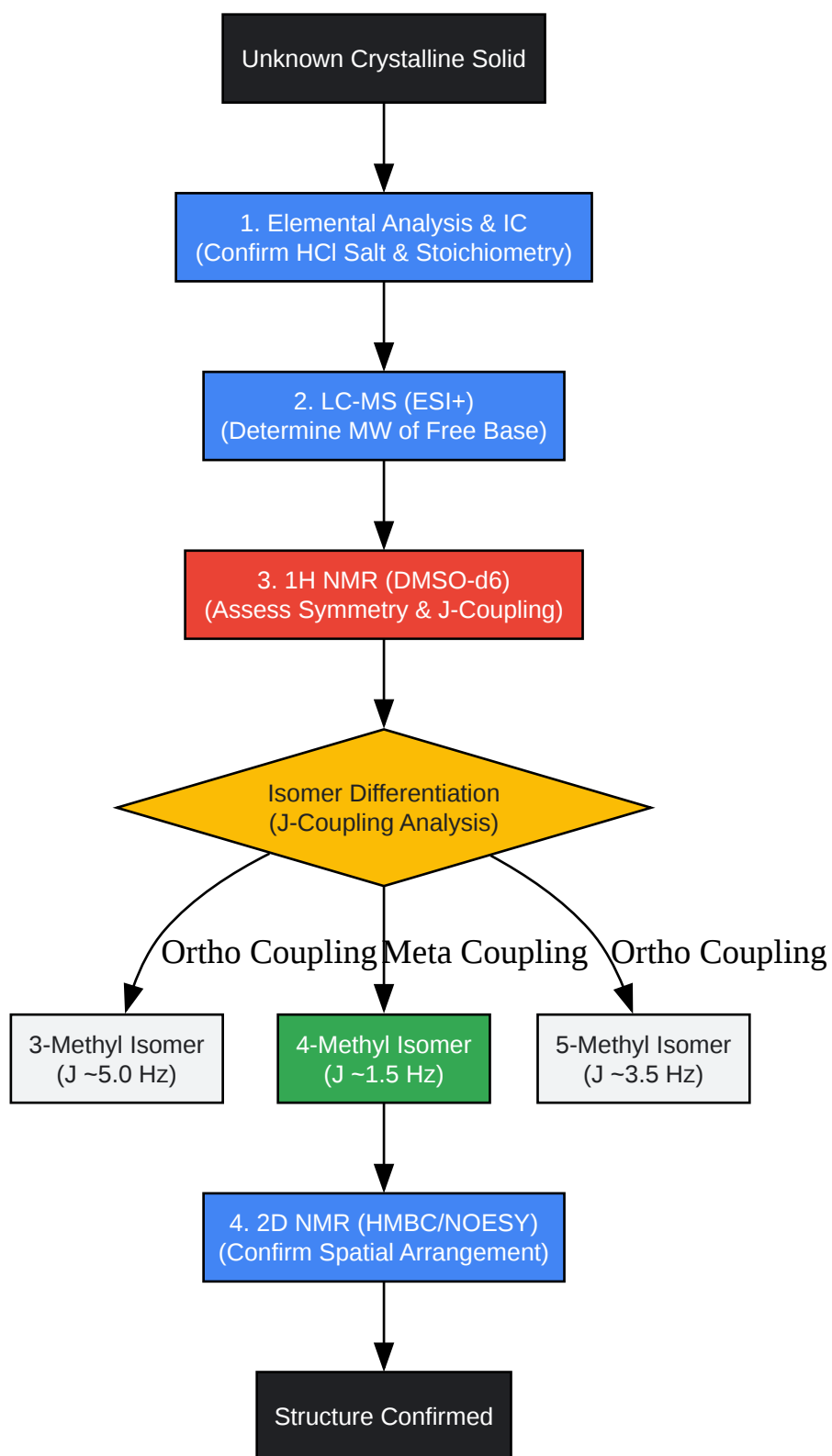
## Analytical Strategy & Workflow

The elucidation follows a subtractive logic path: Confirm Composition

Establish Connectivity

Verify Regiochemistry.

## Workflow Diagram



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Caption: Logical workflow for structural assignment, emphasizing the critical J-coupling decision node for isomer differentiation.

## Step-by-Step Elucidation Protocols

### Phase 1: Compositional Integrity (MS & EA)

Before investing in NMR time, we must confirm the molecular weight and salt form.<sup>[1]</sup>

- LC-MS (ESI+):
  - Protocol: Dissolve 0.1 mg in MeOH/Water (50:50) + 0.1% Formic Acid.<sup>[1]</sup> Direct infusion or C18 column (though retention will be low).<sup>[1]</sup>
  - Expected Data: The salt dissociates in the source.<sup>[1]</sup> We look for the ion of the free base at 114.0.
  - Scientific Check: If you see 226 or higher, the free base may have dimerized (oxidative coupling).<sup>[1]</sup> Fresh preparation is critical.
- Elemental Analysis / Ion Chromatography:
  - Protocol: Combustion analysis for C, H, N, S. Ion Chromatography (IC) for Chloride content.
  - Target: Cl content should be ~23.7% by weight.<sup>[1]</sup> This confirms the mono-hydrochloride stoichiometry.

### Phase 2: Proton NMR ( <sup>1</sup>H ) – The Regiochemistry Key

This is the most decisive experiment. We use DMSO-

rather than CDCl<sub>3</sub>.

- Reasoning: The hydrochloride salt is insoluble in chloroform.<sup>[1]</sup> Furthermore, DMSO- suppresses the exchange rate of the ammonium protons ( ), allowing them to appear as a distinct broad singlet (usually 8.0–10.0 ppm), integrating to 3 protons.

The Coupling Constant Logic: Thiophene protons exhibit characteristic coupling constants ( ) depending on their relative positions.<sup>[1]</sup>

- (Ortho): 3.5 – 4.0 Hz<sup>[1]</sup>
- (Ortho): 4.0 – 5.5 Hz<sup>[1]</sup>
- (Meta): 1.2 – 1.8 Hz (Small coupling)

Predicted Spectrum for 4-Methylthiophen-2-amine HCl:

Signal	Integration	Multiplicity	Approx. <sup>[1]</sup> [2] Shift ( )	Assignment	Mechanistic Insight
A	3H	Broad Singlet	9.5 - 10.5		Ammonium protons; visible due to DMSO/salt.
B	1H	Doublet ( Hz)	6.8 - 7.0	H-5	"Meta" coupling to H-3. Downfield due to S-proximity.
C	1H	Doublet ( Hz)	6.2 - 6.4	H-3	"Meta" coupling to H-5. Upfield due to ortho-amino effect. [1]
D	3H	Singlet (or fine doublet)	2.1 - 2.2		Attached to C-4. May show allylic coupling to H-5 ( Hz).

Interpretation: If you observe two doublets with a large coupling (

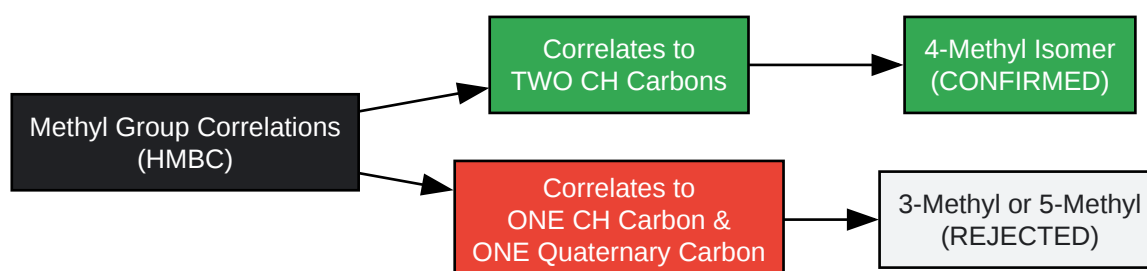
Hz), you have the 3-methyl or 5-methyl isomer. The 4-methyl isomer is uniquely identified by the small (meta) coupling between the two ring protons.

### Phase 3: Carbon NMR ( C ) & 2D Correlations

To rigorously prove the methyl group is at C-4 and not C-3 or C-5, we employ HMBC (Heteronuclear Multiple Bond Correlation).

- HMBC Protocol: Optimized for long-range coupling ( Hz).
- Critical Correlations:
  - Methyl Protons ( 2.1) should show correlations to:
    - C-4 (Quaternary, direct attachment via , weak).[1]
    - C-3 (Methine, via ).[1]
    - C-5 (Methine, via ).[1]
  - Differentiation:
    - If Methyl was at C-3, it would correlate to C-2 (Quaternary, bearing N) and C-4.
    - If Methyl was at C-5, it would correlate to C-4 and S (no carbon signal).
    - Key Proof: In the 4-Methyl isomer, the Methyl group correlates to two CH carbons (C-3 and C-5). In the 3-Methyl or 5-Methyl isomers, the methyl correlates to only one CH carbon and one Quaternary carbon.

## Isomer Differentiation Logic Diagram



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Caption: HMBC correlation logic to definitively assign the methyl position on the thiophene ring.

## Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid degradation:

- Solvent Selection: Use high-quality DMSO-  
(99.9% D) with TMS as an internal standard. Avoid  
as the salt may not dissolve, and free-basing in situ (using  
wash) risks oxidation.
- Concentration: Prepare a solution of ~10 mg/mL for  
H NMR. For  
C/2D, increase to ~30-50 mg/mL.[1]
- Tube Quality: Use 5mm high-precision NMR tubes. Paramagnetic impurities (dust, rust) can  
broaden the  
signal; filtration through a cotton plug is recommended.
- Acquisition:
  - Temperature: 298 K (  
).[1]
  - Relaxation Delay (D1): Set to  
seconds to ensure accurate integration of the aromatic protons, which may have different  
T1 relaxation times.

## References

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- Gewalt, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel". Chemische Berichte, 99(1), 94-100.[1] [Link](#) (Foundational synthesis of aminothiophenes).[1]

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- [2. ndl.ethernet.edu.et \[ndl.ethernet.edu.et\]](https://ndl.ethernet.edu.et)
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